![molecular formula C24H25ClN2OS B2735499 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223792-78-6](/img/structure/B2735499.png)
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C24H25ClN2OS and its molecular weight is 424.99. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity and Green Chemistry
Research demonstrates the utility of diazabicyclo compounds, similar in structure to the compound , in catalyzing methylation reactions under mild conditions, facilitated by microwave irradiation. This method represents an advancement in green chemistry by enhancing reaction rates and yields, thus reducing energy consumption and waste (Shieh, Dell, & Repic, 2001).
Synthesis of Heterocycles
The synthesis of diazaspiro compounds, including those containing thione moieties, via double Michael addition, offers a versatile route to heterocyclic compounds that are significant in pharmaceuticals and agrochemicals. These methods provide efficient pathways to synthesize complex molecules with potential biological activity (Aggarwal & Khurana, 2015; Aggarwal, Vij, & Khurana, 2014).
Photophysical and Solvatochromic Analysis
Diazaspiro compounds have been studied for their photophysical behaviors and solvatochromic properties, indicating their potential in developing materials with specific optical properties, useful in sensors and molecular electronics (Aggarwal & Khurana, 2015).
Crystal Structure Analysis
Studies on the crystal structure of related diazaspiro compounds provide insights into their molecular geometry and electronic properties, essential for designing materials and molecules with tailored functionalities (Islam et al., 2015).
Antimicrobial and Anticancer Applications
Some diazaspiro derivatives have been evaluated for their antimicrobial and anticancer activities, suggesting that structural analogs, including the compound , could be explored for potential therapeutic applications (JagadeeshPrasad et al., 2015; Flefel et al., 2019).
properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2OS/c1-16-10-11-19(14-17(16)2)22(28)27-23(29)21(18-8-7-9-20(25)15-18)26-24(27)12-5-3-4-6-13-24/h7-11,14-15H,3-6,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVKYNYFVWQNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
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